molecular formula C10H12O3 B083323 3,4-Dimethylphenoxyacetic acid CAS No. 13335-73-4

3,4-Dimethylphenoxyacetic acid

Cat. No.: B083323
CAS No.: 13335-73-4
M. Wt: 180.2 g/mol
InChI Key: GIEQJKZWTIFEJM-UHFFFAOYSA-N
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Description

3,4-Dimethylphenoxyacetic acid: is an organic compound characterized by a phenoxyacetic acid structure with two methyl groups attached to the benzene ring at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenoxyacetic acid typically involves the reaction of 3,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control to facilitate the nucleophilic substitution reaction.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylphenoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3,4-Dimethylbenzoic acid.

    Reduction: 3,4-Dimethylphenoxyethanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: 3,4-Dimethylphenoxyacetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various derivatives and complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.

Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its derivatives are employed as intermediates in the synthesis of various industrial products.

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenoxyacetic acid
  • 2,4-Dimethylphenoxyacetic acid
  • 4-Methylphenoxyacetic acid

Comparison: 3,4-Dimethylphenoxyacetic acid is unique due to the presence of two methyl groups at the 3 and 4 positions on the benzene ring. This structural feature influences its chemical reactivity and biological activity. Compared to similar compounds, this compound may exhibit different physicochemical properties, such as solubility, stability, and reactivity, making it suitable for specific applications.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEQJKZWTIFEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158086
Record name 3,4-Xylyloxyacetic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13335-73-4
Record name 2-(3,4-Dimethylphenoxy)acetic acid
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Record name 3,4-Xylyloxyacetic acid
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Record name 13335-73-4
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Record name 3,4-Xylyloxyacetic acid
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Synthesis routes and methods

Procedure details

A solution of (3,4-dimethyl-phenoxy)-acetic acid methyl ester (7.399 g; 38.099 mmol) in MeOH (100 ml) was treated with aq. 1N NaOH (57 ml; 1.5 eq.), and the resulting mixture was further stirred at rt for 30 min. MeOH was then removed under reduced pressure, water (100 ml) was added followed by aq. 1N HCl (75 ml). Filtration of the precipitated solid, and drying under HV afforded (3,4-dimethyl-phenoxy)-acetic acid as a colorless solid (6.070 g; 88%). LC-MS: tR=0.81 min.; [M+H]+: no ionisation.
Quantity
7.399 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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